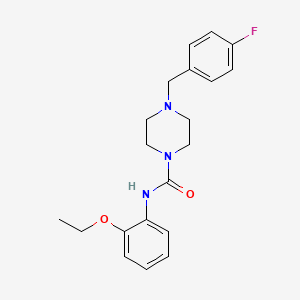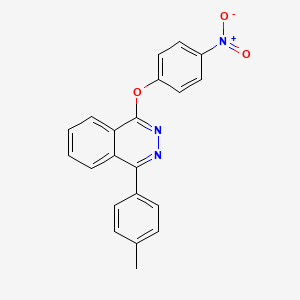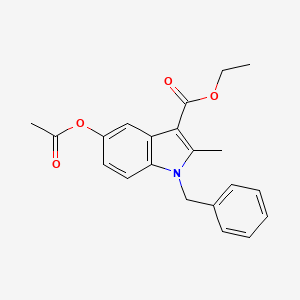
N-1H-indazol-5-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-indazol-5-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as IBT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. IBT belongs to the class of indazole-based compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of IBT involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine site of tubulin, leading to the disruption of microtubule formation and ultimately inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
IBT has been shown to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-angiogenic, and anti-metastatic activities. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
IBT has several advantages as a research tool, including its high potency and selectivity, as well as its ability to inhibit tubulin polymerization. However, the compound also has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on IBT, including the development of more potent analogs with improved solubility and stability, as well as the investigation of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of IBT and to identify its molecular targets.
Synthesis Methods
The synthesis of IBT involves a multi-step process, starting from the reaction of 2-aminobenzothiophene with 2-bromoacetophenone, followed by cyclization with hydrazine hydrate to form the indazole ring. The final step involves the reaction of the indazole intermediate with carboxylic acid to yield the desired compound.
Scientific Research Applications
IBT has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for anticancer drug development.
properties
IUPAC Name |
N-(1H-indazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(13-9-21-15-4-2-1-3-12(13)15)18-11-5-6-14-10(7-11)8-17-19-14/h5-9H,1-4H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGZAMOJHKMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)

![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)


![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)